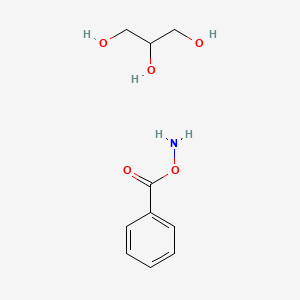
tert-Butyl(2-ethyl-4-iodobutoxy)dimethylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl(2-ethyl-4-iodobutoxy)dimethylsilane is an organosilicon compound that features a tert-butyl group, an ethyl group, and an iodinated butoxy group attached to a dimethylsilane core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
tert-Butyl(2-ethyl-4-iodobutoxy)dimethylsilane can be synthesized through a multi-step process starting from tert-butyl(chloro)dimethylsilane. The general synthetic route involves the following steps:
Formation of the butoxy intermediate: tert-Butyl(chloro)dimethylsilane reacts with 2-ethyl-4-hydroxybutanol in the presence of a base such as sodium hydride to form tert-butyl(2-ethyl-4-hydroxybutoxy)dimethylsilane.
Iodination: The hydroxy group in the intermediate is then converted to an iodide using reagents like iodine and triphenylphosphine, resulting in the formation of this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl(2-ethyl-4-iodobutoxy)dimethylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The iodide group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can undergo oxidation to form corresponding silanols or siloxanes.
Reduction Reactions: The iodide group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydride) under anhydrous conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of tert-butyl(2-ethyl-4-substituted butoxy)dimethylsilane derivatives.
Oxidation: Formation of tert-butyl(2-ethyl-4-iodobutoxy)silanol or siloxane derivatives.
Reduction: Formation of tert-butyl(2-ethyl-4-butoxy)dimethylsilane.
Aplicaciones Científicas De Investigación
tert-Butyl(2-ethyl-4-iodobutoxy)dimethylsilane has several applications in scientific research:
Chemistry: Used as a reagent in the synthesis of complex organic molecules and polymers.
Biology: Potential use in the modification of biomolecules for imaging or therapeutic purposes.
Medicine: Investigated for its role in drug delivery systems and as a precursor for radiolabeled compounds.
Industry: Utilized in the production of high-performance materials and coatings.
Mecanismo De Acción
The mechanism by which tert-butyl(2-ethyl-4-iodobutoxy)dimethylsilane exerts its effects depends on the specific application. In chemical reactions, the iodide group acts as a leaving group, facilitating nucleophilic substitution. In biological systems, the compound may interact with cellular components through covalent bonding or non-covalent interactions, depending on the functional groups present.
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl(4-iodobutoxy)dimethylsilane: Similar structure but lacks the ethyl group.
tert-Butyl(2-ethyl-4-chlorobutoxy)dimethylsilane: Similar structure but with a chloride instead of an iodide group.
tert-Butyl(2-ethyl-4-bromobutoxy)dimethylsilane: Similar structure but with a bromide instead of an iodide group.
Uniqueness
tert-Butyl(2-ethyl-4-iodobutoxy)dimethylsilane is unique due to the presence of both an ethyl group and an iodinated butoxy group. This combination of functional groups provides distinct reactivity and potential for diverse applications compared to its analogs.
Propiedades
Número CAS |
114047-45-9 |
|---|---|
Fórmula molecular |
C12H27IOSi |
Peso molecular |
342.33 g/mol |
Nombre IUPAC |
tert-butyl-(2-ethyl-4-iodobutoxy)-dimethylsilane |
InChI |
InChI=1S/C12H27IOSi/c1-7-11(8-9-13)10-14-15(5,6)12(2,3)4/h11H,7-10H2,1-6H3 |
Clave InChI |
OZNGWIAEVJGPIB-UHFFFAOYSA-N |
SMILES canónico |
CCC(CCI)CO[Si](C)(C)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


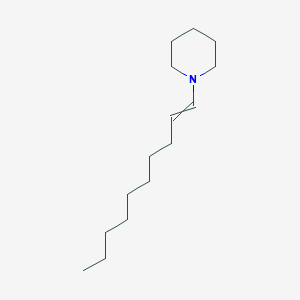
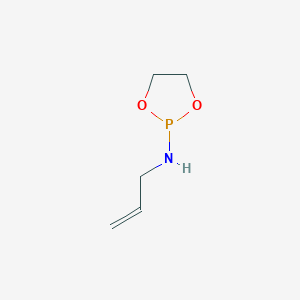

![Propyl [2-(4-chlorobenzene-1-sulfonyl)ethyl]carbamate](/img/structure/B14298649.png)
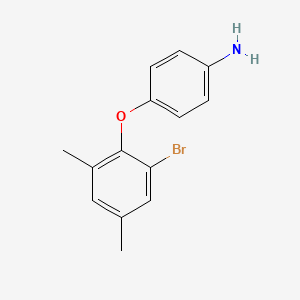
![Bicyclo[4.2.2]deca-1(8),2,4,6,9-pentaene](/img/structure/B14298654.png)
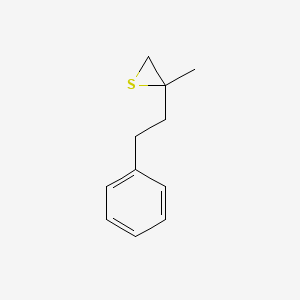
![Trimethyl(1-{2-[(trimethylsilyl)oxy]cyclohex-2-en-1-ylidene}ethoxy)silane](/img/structure/B14298674.png)
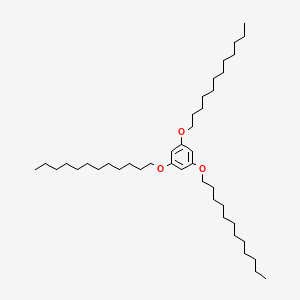
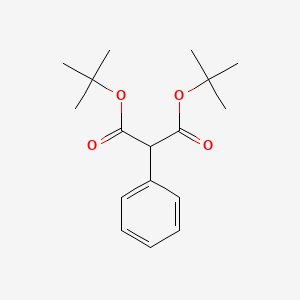
![N-[(E)-(fluoren-9-ylideneamino)diazenyl]acetamide](/img/structure/B14298701.png)
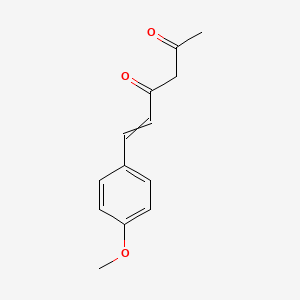
![5-Ethyl-N-(5-ethylbicyclo[2.2.1]heptan-2-yl)bicyclo[2.2.1]heptan-2-amine](/img/structure/B14298706.png)
